molecular formula C7H5BrFNO B1273048 5-Bromo-2-fluorobenzamide CAS No. 214210-17-0

5-Bromo-2-fluorobenzamide

Cat. No. B1273048
M. Wt: 218.02 g/mol
InChI Key: MAGQVUXQRXLNGB-UHFFFAOYSA-N
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Patent
US06300352B1

Procedure details

5-Bromo-2-fluorobenzonitrile (0.370 g) was heated at 110° C. for 1 hour in concentrated sulfuric acid (10 ml). After cooling, the reaction was diluted with ice-cold water and the slurry was extracted into ethyl acetate, dried over anhydrous magnesium sulfate, filtered and evaporated to afford the sub-title compound as a solid (0.328 g).
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[C:7]#[N:8].S(=O)(=O)(O)[OH:12]>>[F:10][C:5]1[CH:4]=[CH:3][C:2]([Br:1])=[CH:9][C:6]=1[C:7]([NH2:8])=[O:12]

Inputs

Step One
Name
Quantity
0.37 g
Type
reactant
Smiles
BrC=1C=CC(=C(C#N)C1)F
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
the reaction was diluted with ice-cold water
EXTRACTION
Type
EXTRACTION
Details
the slurry was extracted into ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)N)C=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.328 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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